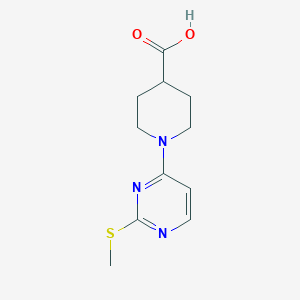

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid

Description

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 2-methylsulfanyl-pyrimidin-4-yl moiety. This structure combines a nitrogen-rich pyrimidine ring with a piperidine scaffold, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

1-(2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-17-11-12-5-2-9(13-11)14-6-3-8(4-7-14)10(15)16/h2,5,8H,3-4,6-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCXWPITOCOLDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)N2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid is first protected as an ethyl ester to enhance nucleophilicity at the nitrogen atom. This is achieved via acid-catalyzed esterification:

The ethyl ester group prevents undesired side reactions during subsequent steps.

Deprotection to Carboxylic Acid

The ethyl ester is hydrolyzed under basic conditions to yield the final product:

Optimization Notes :

-

Prolonged heating during the coupling step may lead to decomposition, necessitating careful temperature control.

-

The methylsulfanyl group’s electron-donating effects reduce pyrimidine reactivity, requiring elevated temperatures.

Cyclocondensation for Pyrimidine Ring Formation

An alternative route constructs the pyrimidine ring directly on the piperidine scaffold. This method employs thiourea derivatives and β-keto esters in a Biginelli-like cyclocondensation.

Synthesis of Thiourea Intermediate

Piperidine-4-carboxylic acid is converted to a thiourea derivative:

Cyclocondensation with β-Keto Ester

The thiourea reacts with a β-keto ester (e.g., ethyl acetoacetate) to form the pyrimidine ring:

Reaction Conditions :

-

Catalyst: HCl

-

Solvent: Ethanol

-

Temperature: Reflux (78°C)

-

Yield: Limited data available, but this method avoids harsh substitution conditions.

Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis offers a modern alternative for constructing the C–N bond between pyrimidine and piperidine.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 4-bromo-2-methylsulfanylpyrimidine and piperidine-4-carboxylic acid:

Advantages :

-

Mild conditions (80–100°C)

-

Higher functional group tolerance

Challenges : -

Requires anhydrous conditions and inert atmosphere

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 150°C, 96 hours | Moderate | Straightforward | Long reaction time, high temperature |

| Cyclocondensation | Reflux, HCl catalysis | Low | Avoids pre-functionalized pyrimidines | Complex intermediate synthesis |

| Buchwald-Hartwig | 80–100°C, Pd catalyst | High | Efficient, scalable | Costly catalysts, sensitivity to oxygen |

Critical Considerations in Process Optimization

Solvent Selection

Catalytic Efficiency

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The chlorine atom in the starting material can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a kinase inhibitor and its effects on cellular signaling pathways.

Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as kinases. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, resulting in antiproliferative and proapoptotic effects .

Comparison with Similar Compounds

1-(2-Chloropyrimidin-4-yl)-piperidine-4-carboxylic acid (CAS 1208087-83-5)

- Molecular Formula : C₁₀H₁₂ClN₃O₂

- Molecular Weight : 241.67 g/mol

- Key Differences : Replaces the methylsulfanyl (SMe) group with chlorine at the pyrimidine 2-position.

- ~2.2 for SMe analogs).

1-(6-Methoxypyrimidin-4-yl)-piperidine-4-carboxylic acid (CAS 1334488-49-1)

- Molecular Formula : C₁₁H₁₅N₃O₃

- Molecular Weight : 237.26 g/mol

- Key Differences : Methoxy group at pyrimidine 6-position instead of SMe.

- Properties: The methoxy group increases polarity (TPSA ~75 Ų vs. ~-3.0 for SMe analogs) .

1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid

- Molecular Formula : C₁₃H₁₈N₃O₃S

- Key Differences : Additional ethoxy group at pyrimidine 6-position.

- Safety : Classified under GHS guidelines for acute toxicity (oral, dermal) and skin irritation .

Functional Group Modifications

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate (CAS 111247-60-0)

1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide (CAS 1281185-16-7)

- Molecular Formula : C₁₂H₁₇ClN₆O

- Key Differences : Carboxylic acid replaced with an N-methyl carboxamide.

- Properties: Enhanced hydrogen bonding capacity (H-bond donors: 2 vs. 1 in carboxylic acid analogs) may improve target binding affinity .

Heterocyclic Core Replacements

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-piperidine-4-carboxylic acid

1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-piperidine-4-carboxylic acid

- Key Differences : Oxazole with bulky isopropylphenyl substituents.

- Properties :

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | clogP* | Log S* |

|---|---|---|---|---|---|---|

| 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid | Not Available | C₁₁H₁₅N₃O₂S | ~255.3 | 2-SMe, pyrimidine | ~2.2 | ~-3.0 |

| 1-(2-Chloropyrimidin-4-yl)-piperidine-4-carboxylic acid | 1208087-83-5 | C₁₀H₁₂ClN₃O₂ | 241.67 | 2-Cl, pyrimidine | ~1.8 | ~-2.8 |

| 1-(6-Methoxypyrimidin-4-yl)-piperidine-4-carboxylic acid | 1334488-49-1 | C₁₁H₁₅N₃O₃ | 237.26 | 6-OMe, pyrimidine | ~1.5 | ~-2.5 |

| Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate | 111247-60-0 | C₁₂H₁₅N₃O₂ | 233.27 | Ethyl ester | ~2.5 | ~-3.2 |

*Estimated using analogous data from , and 15.

Biological Activity

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid, also known as MSPC, has garnered attention in recent years for its promising biological activities, particularly in the context of cancer therapy. This compound acts primarily as an inhibitor of the MDM2-p53 interaction, which is crucial in regulating the tumor suppressor protein p53. The following sections detail its biological activities, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H16N4OS

- Molecular Weight : 252.34 g/mol

- CAS Number : 2549047-56-3

- Solubility : Soluble in DMSO and methanol

- Melting Point : 172-186°C

MSPC functions by disrupting the interaction between MDM2 and p53. MDM2 is a negative regulator of p53, which is often mutated or inactivated in various cancers. By inhibiting this interaction, MSPC restores p53 function, leading to:

- Induction of Apoptosis : MSPC promotes programmed cell death in cancer cells.

- Cell Cycle Arrest : It causes G1-phase arrest in the cell cycle, preventing cancer cell proliferation.

- Enhanced Sensitivity to Chemotherapy and Radiotherapy : MSPC enhances DNA damage while inhibiting DNA repair pathways, making cancer cells more susceptible to conventional treatments .

Anticancer Effects

Research indicates that MSPC exhibits significant antiproliferative effects across various cancer cell lines. Key findings include:

- In Vitro Studies : MSPC has demonstrated potent activity against multiple cancer types, including lung, breast, and colorectal cancers. For instance, it has shown IC50 values indicating effective growth inhibition in human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with values below 10 µM .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung) | <10 | Significant growth inhibition |

| MDA-MB-231 (Breast) | <10 | Induces apoptosis |

| HCT116 (Colorectal) | <10 | Cell cycle arrest |

In Vivo Studies

In animal models, MSPC has exhibited:

- Tumor Growth Inhibition : In xenograft models, MSPC significantly reduced tumor size compared to controls.

- Low Toxicity Profile : Studies have indicated that doses up to 100 mg/kg/day did not result in significant adverse effects on hematological or biochemical parameters.

Safety Profile

Toxicity studies have shown that MSPC has a favorable safety profile with low acute and chronic toxicity. However, further research is needed to assess long-term effects and potential reproductive toxicity.

Case Studies

A notable study published in the Journal of Medicinal Chemistry highlighted the effectiveness of MSPC in a preclinical model of breast cancer. The study reported that treatment with MSPC led to a substantial decrease in tumor volume and increased survival rates in treated animals compared to control groups. The mechanism involved the activation of p53-dependent pathways leading to enhanced apoptosis and reduced proliferation of malignant cells .

Future Directions

The current state of research suggests several avenues for future investigation:

- Clinical Trials : Initiation of clinical trials to assess the efficacy and safety of MSPC in human subjects.

- Structural Modifications : Development of analogs with improved potency and selectivity against MDM2.

- Combination Therapies : Exploration of synergistic effects when used alongside existing chemotherapy agents.

Q & A

Q. What are the common synthetic routes for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Condensation of pyrimidine derivatives with piperidine precursors under reflux conditions using catalysts like pyridine or acetic anhydride .

- Step 2 : Hydrolysis of ester intermediates (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) with aqueous NaOH, followed by acidification with HCl to yield the carboxylic acid moiety .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. What spectroscopic techniques are employed for structural characterization?

Key methods include:

- NMR Spectroscopy : - and -NMR to confirm substituent positions and piperidine ring conformation (e.g., δ 1.52–3.42 ppm for piperidine protons) .

- IR Spectroscopy : Peaks at 1730–1687 cm for carbonyl groups and 3259–3359 cm for NH/OH stretches .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 313 for CHNOS) to verify molecular weight .

Q. How is the compound’s purity assessed and optimized during synthesis?

- Analytical HPLC : Reverse-phase C18 columns with UV detection at 254 nm to monitor impurities .

- Recrystallization : Solvent optimization (e.g., ethanol/water mixtures) to enhance crystallinity .

Advanced Research Questions

Q. How can green chemistry principles be applied to improve the synthesis of this compound?

- Solvent Selection : Replace traditional solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) .

- Catalyst Design : Use immobilized catalysts (e.g., silica-supported acids) to reduce waste and enable reuse .

- Energy Efficiency : Microwave-assisted synthesis to shorten reaction times and improve yields .

Q. What computational methods aid in predicting the compound’s reactivity or target interactions?

- Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction pathways and transition states .

- Molecular Docking : Simulations using AutoDock Vina to predict binding affinities with biological targets (e.g., carbonic anhydrase isoforms) .

- Reaction Path Search : Algorithms like GRRM to identify low-energy intermediates and side products .

Q. How can researchers resolve contradictions in reported biological activity data?

- Assay Standardization : Compare IC values under consistent conditions (e.g., pH 7.4, 37°C) .

- Structural Analog Analysis : Evaluate activity trends in analogs (e.g., 1-(2-Chloropyrimidin-4-yl)-piperidine-4-carboxylic acid vs. 1-(4-Fluorobenzyl)-piperidine-4-carboxylic acid) to identify substituent-dependent effects .

- Meta-Analysis : Cross-reference datasets from multiple studies to isolate confounding variables (e.g., cell line variability) .

Methodological Recommendations

- Synthetic Optimization : Prioritize reaction condition screening (e.g., temperature, solvent polarity) to minimize side products .

- Data Reproducibility : Document NMR solvent (e.g., DMSO-d) and instrument parameters (e.g., 400 MHz) for cross-study comparisons .

- Computational-Experimental Feedback : Use docking results to guide SAR studies and prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.